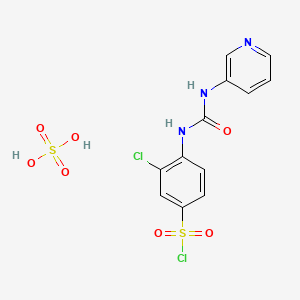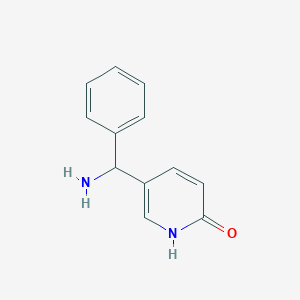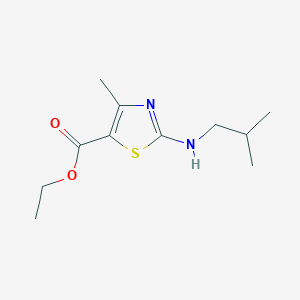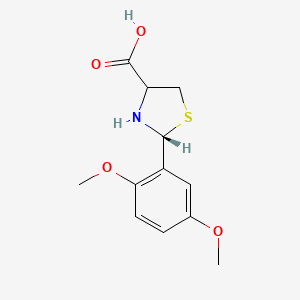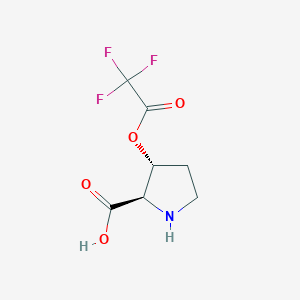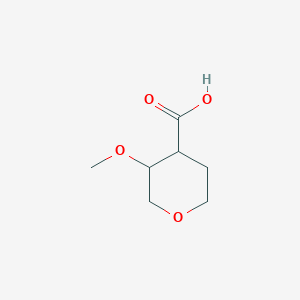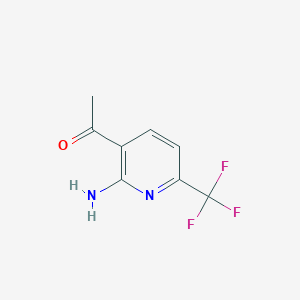
1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone is a chemical compound with the molecular formula C8H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with an amino group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 2-trifluoromethyl-5-bromopyridine with sec-butyllithium in diethyl ether at -78°C, followed by the addition of N,N-dimethylaminoacetamide . This reaction yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The ethanone moiety may participate in covalent bonding with nucleophilic sites on target molecules .
Vergleich Mit ähnlichen Verbindungen
2-Amino-6-(trifluoromethyl)pyridine: Shares the trifluoromethyl and amino groups but lacks the ethanone moiety.
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but without the amino group.
Uniqueness: 1-(2-Amino-6-(trifluoromethyl)pyridin-3-YL)ethanone is unique due to the combination of its trifluoromethyl, amino, and ethanone groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
944904-50-1 |
|---|---|
Molekularformel |
C8H7F3N2O |
Molekulargewicht |
204.15 g/mol |
IUPAC-Name |
1-[2-amino-6-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H7F3N2O/c1-4(14)5-2-3-6(8(9,10)11)13-7(5)12/h2-3H,1H3,(H2,12,13) |
InChI-Schlüssel |
ZHPWFZDFWXGYJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=C(C=C1)C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1,3-dihydroxy-2-methylpropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid;hydrate](/img/structure/B11768339.png)

![4-methyl-1-[4-(4-methyl-1H-imidazol-1-yl)phenyl]-1H-imidazole](/img/structure/B11768349.png)

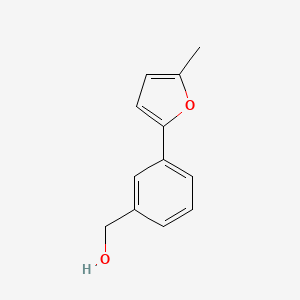
![6-(Aminomethyl)benzo[c][1,2]oxaborol-1(3h)-ol hydrochloride](/img/structure/B11768375.png)
